molecular formula C14H17F3N2O2 B13968471 Benzyl ((1-(trifluoromethyl)pyrrolidin-2-yl)methyl)carbamate

Benzyl ((1-(trifluoromethyl)pyrrolidin-2-yl)methyl)carbamate

Cat. No.: B13968471
M. Wt: 302.29 g/mol
InChI Key: PQAXJCWKBZIRFR-UHFFFAOYSA-N
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Description

Benzyl ((1-(trifluoromethyl)pyrrolidin-2-yl)methyl)carbamate is a synthetic organic compound that features a pyrrolidine ring substituted with a trifluoromethyl group

Preparation Methods

The synthesis of Benzyl ((1-(trifluoromethyl)pyrrolidin-2-yl)methyl)carbamate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.

    Carbamate Formation: The final step involves the reaction of the pyrrolidine derivative with benzyl chloroformate to form the carbamate.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Benzyl ((1-(trifluoromethyl)pyrrolidin-2-yl)methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group, using reagents such as sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Benzyl ((1-(trifluoromethyl)pyrrolidin-2-yl)methyl)carbamate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Biological Research: It is used in studies to understand the effects of trifluoromethyl-substituted pyrrolidine derivatives on biological systems.

    Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of Benzyl ((1-(trifluoromethyl)pyrrolidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects.

Comparison with Similar Compounds

Benzyl ((1-(trifluoromethyl)pyrrolidin-2-yl)methyl)carbamate can be compared with other similar compounds, such as:

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure but differ in their substituents and biological activities.

    Trifluoromethyl-Substituted Compounds: Compounds with trifluoromethyl groups, such as trifluoromethylbenzene, exhibit similar lipophilicity but differ in their overall structure and reactivity.

The uniqueness of this compound lies in the combination of the trifluoromethyl group and the pyrrolidine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H17F3N2O2

Molecular Weight

302.29 g/mol

IUPAC Name

benzyl N-[[1-(trifluoromethyl)pyrrolidin-2-yl]methyl]carbamate

InChI

InChI=1S/C14H17F3N2O2/c15-14(16,17)19-8-4-7-12(19)9-18-13(20)21-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,18,20)

InChI Key

PQAXJCWKBZIRFR-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(F)(F)F)CNC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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